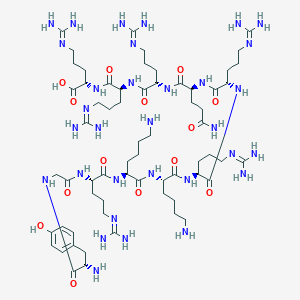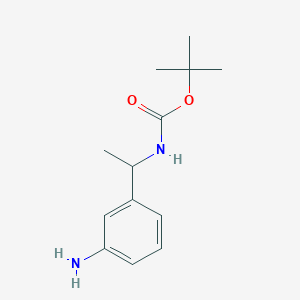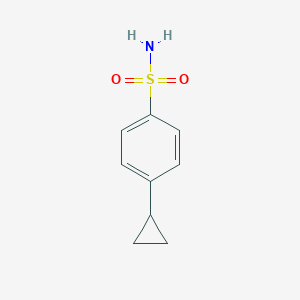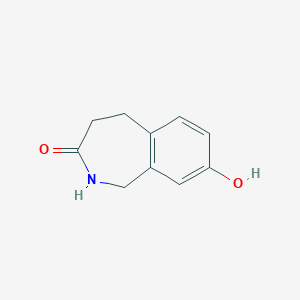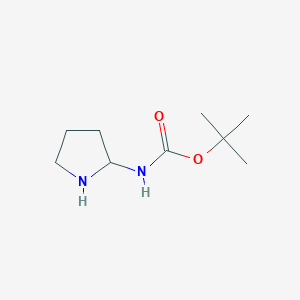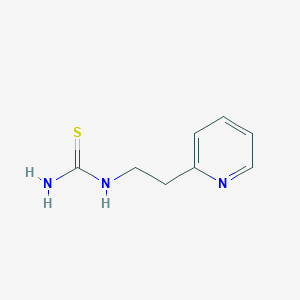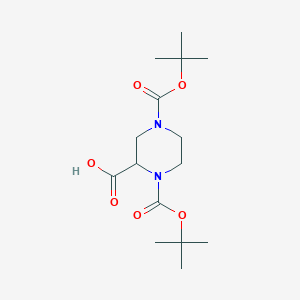
1,4-di-Boc-piperazine-2-carboxylic acid
説明
1,4-di-Boc-piperazine-2-carboxylic acid is a chemical compound of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. This compound belongs to the class of piperazines, which are characterized by their unique structure and functional versatility.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1,4-di-Boc-piperazine-2-carboxylic acid, involves various chemical reactions tailored to introduce specific functional groups. A straightforward synthesis method starting from L- or D-serine and ethyl glyoxylate has been reported for the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, highlighting the versatility of synthetic approaches for such compounds (Guitot, Carboni, Reiser, & Piarulli, 2009).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography has been extensively used to determine the supramolecular organization of these molecules, providing insights into their crystal packing and hydrogen bonding patterns. For instance, studies have shown the preference for parallel edge-to-center arene interactions in certain piperazinediones (Ntirampebura et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, they can form two-dimensional structures through specific intermolecular interactions, as observed in the crystal structure analysis of certain piperazine-1-carboxylate derivatives (Kulkarni et al., 2016). The ability to engage in hydrogen bonding and other types of intermolecular interactions significantly influences their chemical reactivity and potential for forming complex structures.
科学的研究の応用
“1,4-di-Boc-piperazine-2-carboxylic acid” is a type of heterocyclic building block , which suggests it could be used in various fields of chemistry for the synthesis of more complex molecules. Here are some potential applications:
-
Pharmaceuticals : Piperazine derivatives, including those that could potentially be synthesized from “1,4-di-Boc-piperazine-2-carboxylic acid”, are known for their broad therapeutic spectrum. They have been used in the development of drugs with antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, anticancer properties, and even for the treatment of HIV .
-
Synthesis of Antidepressants : One specific example is the synthesis of Vortioxetine , an antidepressant agent with multiple activities on the serotoninergic system. While the exact role of “1,4-di-Boc-piperazine-2-carboxylic acid” in this synthesis isn’t specified, it’s possible that it could be used as a building block in the synthesis of similar compounds.
-
Research and Development : In research settings, “1,4-di-Boc-piperazine-2-carboxylic acid” could be used in the optimization of reactions. For example, it could potentially be used in the development of new methods for the heteroarylation reaction .
-
Adenosine A1 Receptor Ligands : Piperazine derivatives can be used as adenosine A1 receptor ligands for the potential treatment of epilepsy . While the specific role of “1,4-di-Boc-piperazine-2-carboxylic acid” in this context isn’t specified, it’s possible that it could be used as a building block in the synthesis of similar compounds.
-
Antiplatelet Drugs : Piperazine derivatives can also be used in the development of antiplatelet drugs . Again, the exact role of “1,4-di-Boc-piperazine-2-carboxylic acid” in this synthesis isn’t specified, but it’s possible that it could be used as a building block in the synthesis of similar compounds.
-
Optimization of Heteroarylation Reaction : In research settings, “1,4-di-Boc-piperazine-2-carboxylic acid” could be used in the optimization of the heteroarylation reaction . This could potentially be used in the development of new methods for this reaction.
Safety And Hazards
特性
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di-Boc-piperazine-2-carboxylic acid | |
CAS RN |
181955-79-3 | |
| Record name | 1,4-Di-Boc-piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



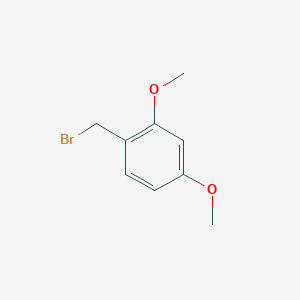
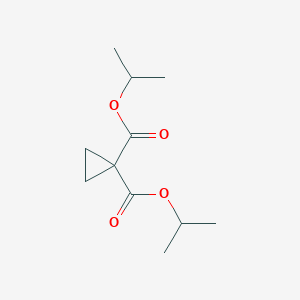
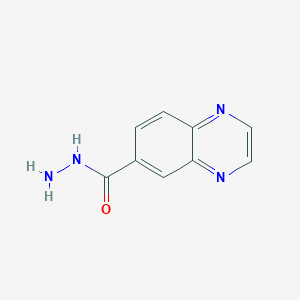

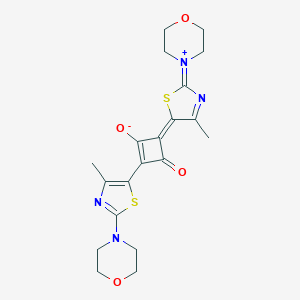
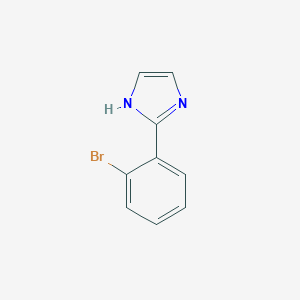
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
